molecular formula C13H12N2O4 B13808777 dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate

Cat. No.: B13808777
M. Wt: 260.24 g/mol
InChI Key: HHXCJFMOJFOZCJ-UHFFFAOYSA-N
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Description

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions, which are efficient and scalable. These methods involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines, using various catalysts under green chemistry conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different imidazole derivatives.

    Substitution: Substitution reactions, particularly at the phenyl ring, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but lacks the dimethyl ester groups.

    4,5-Dihydro-2-phenyl-1H-imidazole: Another related compound with different functional groups.

Uniqueness

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate

InChI

InChI=1S/C13H12N2O4/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)

InChI Key

HHXCJFMOJFOZCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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